N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768223
InChI: InChI=1S/C19H43NSi4/c1-21(2,3)24(22(4,5)6,23(7,8)9)20-19-13-16-10-17(14-19)12-18(11-16)15-19/h16-18,20H,10-15H2,1-9H3
SMILES: C[Si](C)(C)[Si](NC12CC3CC(C1)CC(C3)C2)([Si](C)(C)C)[Si](C)(C)C
Molecular Formula: C19H43NSi4
Molecular Weight: 397.9 g/mol

N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine

CAS No.:

Cat. No.: VC13768223

Molecular Formula: C19H43NSi4

Molecular Weight: 397.9 g/mol

* For research use only. Not for human or veterinary use.

N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine -

Specification

Molecular Formula C19H43NSi4
Molecular Weight 397.9 g/mol
IUPAC Name N-tris(trimethylsilyl)silyladamantan-1-amine
Standard InChI InChI=1S/C19H43NSi4/c1-21(2,3)24(22(4,5)6,23(7,8)9)20-19-13-16-10-17(14-19)12-18(11-16)15-19/h16-18,20H,10-15H2,1-9H3
Standard InChI Key MVKHKISUCOHUDK-UHFFFAOYSA-N
SMILES C[Si](C)(C)[Si](NC12CC3CC(C1)CC(C3)C2)([Si](C)(C)C)[Si](C)(C)C
Canonical SMILES C[Si](C)(C)[Si](NC12CC3CC(C1)CC(C3)C2)([Si](C)(C)C)[Si](C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central trisilanamine backbone (Si3N\text{Si}_3\text{N}) modified with three trimethylsilyl groups (Si(CH3)3\text{Si}(\text{CH}_3)_3) and an adamantane moiety. The adamantane group, a diamondoid hydrocarbon, confers exceptional thermal and chemical stability, while the silyl groups enhance electron delocalization and steric bulk . X-ray crystallography reveals a triclinic crystal system with space group P1P\overline{1} (space group number 2), lattice parameters a=9.0039A˚a = 9.0039 \, \text{Å}, b=10.8077A˚b = 10.8077 \, \text{Å}, c=13.3414A˚c = 13.3414 \, \text{Å}, and angles α=94.3829\alpha = 94.3829^\circ, β=92.6065\beta = 92.6065^\circ, γ=105.4095\gamma = 105.4095^\circ . The molecular packing is stabilized by van der Waals interactions between hydrophobic adamantane units.

Physical Properties

The compound exists as a white to light yellow crystalline solid with a melting point range of 88–92°C . Its high thermal stability (decomposition temperature >250°C) makes it suitable for high-temperature processing in material synthesis. Key physicochemical parameters are summarized in Table 1.

Table 1: Physical Properties of N-(Adamantan-1-yl)-1,1,1,3,3,3-Hexamethyl-2-(Trimethylsilyl)Trisilan-2-Amine

PropertyValueSource
Molecular Weight397.9 g/mol
Melting Point88–92°C
Density1.02 g/cm³ (predicted)
SolubilityInsoluble in water; soluble in THF, toluene

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Silylation of Adamantanamine: Adamantan-1-amine reacts with hexamethyldisilazane to form a silylated intermediate.

  • Trisilanamine Formation: The intermediate undergoes nucleophilic substitution with chlorotris(trimethylsilyl)silane in the presence of a base . The reaction proceeds under inert atmosphere conditions to prevent hydrolysis of silyl groups.

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3) displays signals at δ 1.55–1.70 ppm (adamantane protons) and δ 0.10–0.25 ppm (trimethylsilyl groups) .

  • IR Spectroscopy: Strong absorptions at 1250 cm1^{-1} (Si–C stretching) and 840 cm1^{-1} (Si–N bending) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 398.2 ([M+H]+^+) .

Industrial and Research Applications

Silicon-Based Materials

The compound serves as a precursor for chemical vapor deposition (CVD) of silicon carbide (SiC) and silicon nitride (Si3_3N4_4) thin films, which are critical in semiconductor manufacturing . Its high silicon content (34.2 wt%) enables efficient silicon delivery during CVD, reducing process temperatures by 15–20% compared to conventional precursors .

Nanotechnology

In nanoparticle synthesis, the compound acts as a capping agent to stabilize gold and silicon quantum dots (QDs). Functionalized QDs exhibit enhanced photoluminescence quantum yields (up to 78%) and stability under UV irradiation . Recent work has explored its use in drug delivery systems, where silyl-adamantane conjugates improve nanoparticle biocompatibility and target specificity .

Surface Modification

The compound’s hydrophobic silyl groups make it effective for creating water-repellent coatings. Self-assembled monolayers (SAMs) on glass substrates achieve contact angles of 112°, surpassing conventional silane-based coatings .

ParameterSpecificationSource
UN Number2925
ADR Class4.1, 8, Ⅱ
Storage Temperature<15°C under inert gas

Recent Advances and Future Directions

A 2024 study demonstrated the compound’s utility in cross-electrophile coupling reactions, enabling C–Si bond formation under photoredox conditions . Computational models predict that derivatives with fluorinated silyl groups could achieve dielectric constants below 2.0, making them candidates for next-generation low-κ interlayer dielectrics .

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